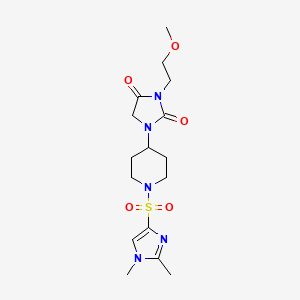

1-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H25N5O5S and its molecular weight is 399.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Development

Synthesis and Antioxidant Properties : Imidazolopyrazole derivatives, including those related to the compound of interest, were synthesized and evaluated for their antioxidant properties. Some derivatives exhibited significant antioxidant activities, indicating their potential for further therapeutic exploration (Gouda, 2012).

Derivative Synthesis for Pharmacological Evaluation : A series of imidazo[2,1-f]purine-2,4-dione derivatives were synthesized and evaluated for their potential as 5-HT(1A) receptor ligands. This indicates the versatility of the core structure for developing compounds with diverse pharmacological activities (Zagórska et al., 2009).

Biological and Pharmacological Studies

Lymphocyte Function-Associated Antigen-1 Inhibition : Research into imidazolidine-2,4-dione derivatives includes their application as inhibitors of lymphocyte function-associated antigen-1 (LFA-1), indicating their potential in immune system modulation (Latli et al., 2011).

Human Heart Chymase Inhibition : Studies on 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives showed their ability to inhibit human heart chymase, suggesting their relevance in cardiovascular research (Niwata et al., 1997).

Analysis in Agricultural and Environmental Sciences : Imidazolidine derivatives have been used in the development of methods for the determination of herbicides, highlighting their application in agricultural and environmental sciences (Anisuzzaman et al., 2000).

Angiotensin II Receptor Imaging : Research involving radiolabelled nonpeptide angiotensin II antagonists, such as [11C]L-159,884, demonstrates the role of imidazolidine-2,4-dione derivatives in diagnostic imaging, particularly in cardiovascular studies (Hamill et al., 1996).

Structural and Molecular Studies

Crystal and Molecular Structure Analysis : The synthesis and structural analysis of certain imidazolidine derivatives, like [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, provide insights into the molecular and crystal structures of these compounds, which is crucial for understanding their chemical properties and potential applications (Naveen et al., 2015).

Pharmacophoric Feature Analysis : The study of pharmacophoric features of imidazolidin-2,4-dione derivatives, particularly their ABCB1 inhibitory properties, sheds light on their potential use in cancer therapy (Żesławska et al., 2019).

Multidisciplinary Applications

Novel Antibacterial Compounds : The synthesis of hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione and their evaluation for antibacterial activities highlights the potential of these derivatives in developing new antimicrobial agents (Keivanloo et al., 2020).

Catalysis in Chemical Synthesis : The role of novel sulfonic acid functionalized ionic liquids in catalyzing multicomponent reactions, as seen in the synthesis of 10,11-dihydrochromeno[4,3-b]chromene-6,8(7H,9H)-dione derivatives, demonstrates the utility of imidazolidine-2,4-dione derivatives in advanced synthetic chemistry (Chen et al., 2011).

Synthesis of Fluorescence-Tagged Ligands : The coupling of piperidine derivatives to fluorescent moieties to create novel histamine H3 receptor ligands shows the application of these compounds in developing tools for receptor identification and understanding their binding sites (Amon et al., 2007).

Properties

IUPAC Name |

1-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O5S/c1-12-17-14(10-18(12)2)27(24,25)19-6-4-13(5-7-19)21-11-15(22)20(16(21)23)8-9-26-3/h10,13H,4-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNHXGVCDISTFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2626122.png)

![7-(3-chloro-4-methylphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2626134.png)

![N-ethyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2626135.png)

![N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-ynamide](/img/structure/B2626140.png)

methanone](/img/structure/B2626145.png)